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2,3,4,6-Tetrachloroanisole - 938-22-7

2,3,4,6-Tetrachloroanisole

Catalog Number: EVT-402562
CAS Number: 938-22-7
Molecular Formula: C7H4Cl4O
Molecular Weight: 245.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,3,4,6-Tetrachloroanisole (TeCA) is a chlorinated aromatic compound identified as a significant contributor to musty taint in various products. Its presence is primarily attributed to the microbial methylation of 2,3,4,6-tetrachlorophenol, commonly used as a wood preservative. [, ] This transformation can occur in environments where both the precursor compound and specific fungal species coexist. [, , ] TeCA is particularly relevant in the food and beverage industry, where it can negatively impact the sensory quality of products like chicken, wine, and cork. [, , , , , , , , , ]

2,4,6-Trichloroanisole (TCA)

Compound Description: 2,4,6-Trichloroanisole (TCA) is a chlorinated aromatic compound known for its potent musty-moldy odor. It is the primary compound responsible for cork taint in wines, significantly impacting their aroma and quality. [] TCA can arise from microbial methylation of 2,4,6-trichlorophenol, which is commonly found in wood preservatives. [] [] Its presence has also been detected in tainted chickens, linked to the use of contaminated wood shavings as litter in broiler houses. []

Relevance: 2,4,6-Trichloroanisole is structurally similar to 2,3,4,6-Tetrachloroanisole, differing only in the presence of one fewer chlorine atom on the aromatic ring. Both compounds are known to contribute to musty off-flavors in various products, including wine and chicken. [], [], []

2,4,6-Trichlorophenol (TCP)

Compound Description: 2,4,6-Trichlorophenol (TCP) is a chlorinated phenol frequently used as a wood preservative. [] It acts as a precursor to 2,4,6-trichloroanisole (TCA) through microbial methylation. [] The presence of TCP in cork planks has been shown to contribute to the development of cork taint in wines. []

Relevance: 2,4,6-Trichlorophenol is a precursor compound to 2,4,6-Trichloroanisole, which is structurally similar to 2,3,4,6-Tetrachloroanisole. Both chloroanisoles are known contributors to musty off-flavors in various products. [], [], []

2,3,4,6-Tetrachlorophenol (TeCP)

Compound Description: 2,3,4,6-Tetrachlorophenol (TeCP) is a chlorinated phenol known to undergo microbial O-methylation, leading to the formation of 2,3,4,6-tetrachloroanisole. [] This process has been observed in fiberboard materials, particularly under conditions of high relative humidity. []

Relevance: 2,3,4,6-Tetrachlorophenol is the direct precursor to 2,3,4,6-Tetrachloroanisole, undergoing microbial methylation to produce the latter compound. []

Pentachloroanisole (PCA)

Compound Description: Pentachloroanisole (PCA) is a highly chlorinated anisole compound known to contribute to musty off-flavors, similar to 2,4,6-Trichloroanisole and 2,3,4,6-Tetrachloroanisole. [] [] PCA is also found in cork materials and can taint wines, although it is generally present in lower concentrations compared to TCA. []

Relevance: Pentachloroanisole, like 2,3,4,6-Tetrachloroanisole, belongs to the chloroanisole family and contributes to the musty off-flavor profile in various products. [] [] []

2,4,6-Tribromoanisole (TBA)

Compound Description: 2,4,6-Tribromoanisole (TBA) is a brominated anisole responsible for musty odors in various products, including wines. [] Unlike 2,3,4,6-Tetrachloroanisole, which is primarily associated with cork taint, TBA can originate from building materials treated with fire retardants containing its precursor, 2,4,6-tribromophenol. []

Relevance: 2,4,6-Tribromoanisole, similar to 2,3,4,6-Tetrachloroanisole, belongs to the haloanisole family and contributes to the musty off-flavor profile in products. [] []

Pentachlorophenol (PCP)

Compound Description: Pentachlorophenol (PCP) is a highly chlorinated phenol compound previously used as a wood preservative. [] Although not directly related to 2,3,4,6-Tetrachloroanisole in terms of aroma, it is relevant due to its historical use in materials that could potentially contribute to off-flavors in food products.

Relevance: Pentachlorophenol represents a class of chlorinated phenols that, while not directly related to the musty aroma of 2,3,4,6-Tetrachloroanisole, highlights the potential for contamination from related chlorinated compounds in various materials. []

Overview

2,3,4,6-Tetrachloroanisole is a chlorinated aromatic compound with the chemical formula C7_{7}HCl4_{4}O. It is primarily known for its role in the wine industry, where it is associated with cork taint, leading to undesirable flavors and aromas in wine. The compound's formation is often linked to the chlorination of anisole or the microbial transformation of chlorinated phenols. Understanding its properties and reactions is crucial for both scientific research and industrial applications.

Source and Classification

2,3,4,6-Tetrachloroanisole is classified as a haloanisole, a group of compounds characterized by the presence of chlorine atoms attached to an anisole structure (methoxybenzene). It is derived from 2,3,4,6-tetrachlorophenol through methylation processes. The compound is often detected in corks and wines due to its low odor threshold and high stability in various environments.

Synthesis Analysis

Methods

The synthesis of 2,3,4,6-Tetrachloroanisole generally involves the methylation of 2,3,4,6-tetrachlorophenol. This reaction can be performed using various methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide. The reaction conditions are crucial for ensuring complete conversion to the anisole derivative.

Technical Details

  • Reagents: Dimethyl sulfate or methyl iodide; sodium hydroxide as a base.
  • Conditions: Controlled temperature and pH to facilitate the reaction without side products.
  • Industrial Production: In larger-scale production, chlorination of anisole may also be employed to introduce chlorine atoms at specific positions on the benzene ring before purification steps.
Molecular Structure Analysis

Structure

The molecular structure of 2,3,4,6-Tetrachloroanisole consists of a methoxy group (-OCH3_{3}) attached to a benzene ring that has four chlorine substituents at positions 2, 3, 4, and 6. This arrangement significantly influences its chemical behavior and reactivity.

Data

  • Molecular Weight: Approximately 215.5 g/mol
  • Melting Point: Not extensively documented but expected to be similar to related compounds.
  • Boiling Point: Also not extensively documented but inferred from structural analogs.
Chemical Reactions Analysis

Reactions

2,3,4,6-Tetrachloroanisole can undergo various chemical reactions:

  • Substitution Reactions: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
  • Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.
  • Reduction Reactions: The compound can be reduced to yield less chlorinated derivatives.

Technical Details

  • Common Reagents for Substitution: Sodium hydroxide or potassium hydroxide with heat.
  • Oxidizing Agents: Potassium permanganate or chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride or hydrogen gas with a catalyst.
Mechanism of Action

The mechanism by which 2,3,4,6-Tetrachloroanisole exerts its effects involves several biochemical pathways:

  1. Binding Interactions: The compound may bind to specific enzymes or proteins within cells.
  2. Enzyme Inhibition/Activation: It can inhibit or activate various metabolic pathways.
  3. Gene Expression Modulation: Changes in gene expression may occur due to interactions at the molecular level.

Research indicates that this compound can influence cellular functions and metabolic pathways significantly.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid.
  • Odor: Characteristic musty odor associated with cork taint.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under normal conditions but can degrade under extreme pH or temperature conditions.

Relevant data indicate that its low odor threshold makes it particularly impactful in sensory applications such as food and beverage industries.

Applications

2,3,4,6-Tetrachloroanisole has several scientific uses:

  • Chemistry Research: Used as a model compound for studying chlorination effects on aromatic compounds.
  • Biological Studies: Investigated for its role in microbial metabolism and environmental health assessments.
  • Toxicology: Studied for potential toxic effects on human health and its role in sensory defects in food products.
  • Wine Industry: Essential for understanding and mitigating cork taint issues caused by haloanisoles.

Properties

CAS Number

938-22-7

Product Name

2,3,4,6-Tetrachloroanisole

IUPAC Name

1,2,3,5-tetrachloro-4-methoxybenzene

Molecular Formula

C7H4Cl4O

Molecular Weight

245.9 g/mol

InChI

InChI=1S/C7H4Cl4O/c1-12-7-4(9)2-3(8)5(10)6(7)11/h2H,1H3

InChI Key

ITXDBGLYYSJNPK-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1Cl)Cl)Cl)Cl

Canonical SMILES

COC1=C(C(=C(C=C1Cl)Cl)Cl)Cl

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